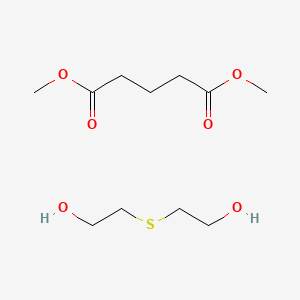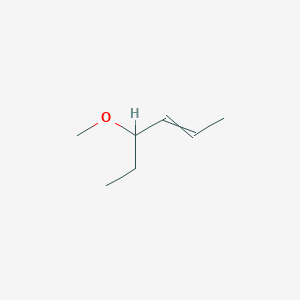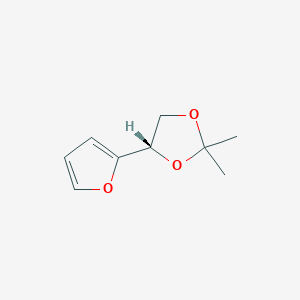
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane: is an organic compound characterized by a furan ring attached to a dioxolane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxolane ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Applications De Recherche Scientifique
Chemistry: (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxolane moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane: shares similarities with other furan-containing compounds such as furan-2-carboxaldehyde and furan-2-ylmethanol.
Tetrahydrofuran derivatives: also exhibit similar chemical properties due to the presence of the furan ring.
Propriétés
Numéro CAS |
63802-94-8 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-4-3-5-10-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
ORPOYSWGYYEGGC-QMMMGPOBSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)C2=CC=CO2)C |
SMILES canonique |
CC1(OCC(O1)C2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


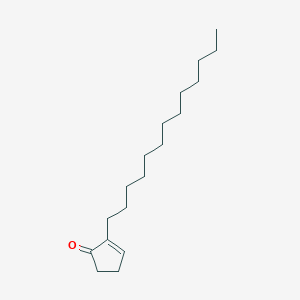
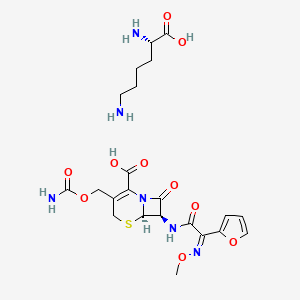
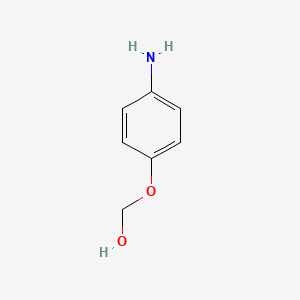
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
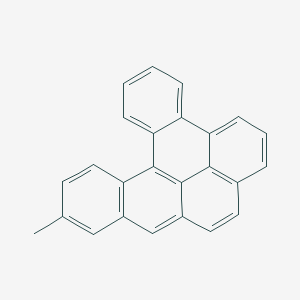
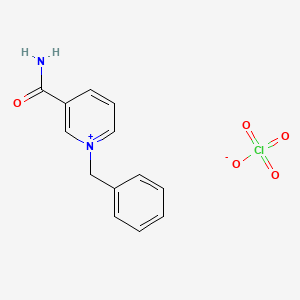
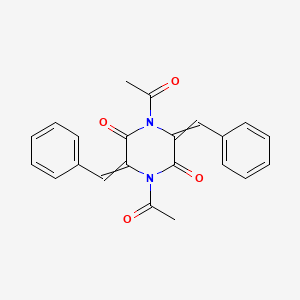
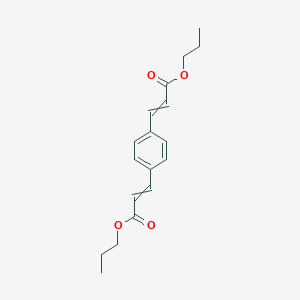
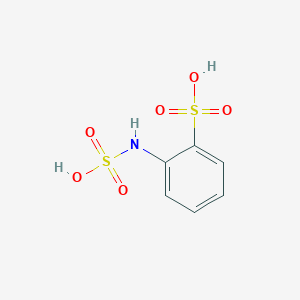
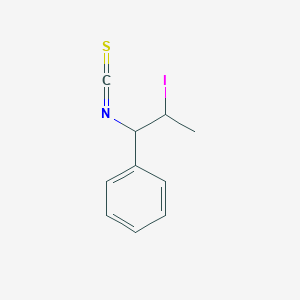
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
